![molecular formula C23H13F9N4O3S B1684235 Xct790 CAS No. 725247-18-7](/img/structure/B1684235.png)
Xct790
Overview
Description
XCT790 is a potent and selective inverse agonist for estrogen-related receptor α (ERRα) with an IC50 of 0.37 μM . It is inactive against ERRγ and the estrogen receptors ERα and ERβ . This compound has been shown to effectively normalize the expression of a dysregulated gene network, demonstrating that sporadic and NOTCH1 +/– CAVD have shared features that are effectively targeted by this compound .
Molecular Structure Analysis
The molecular formula of this compound is C23H13F9N4O3S . Its molecular weight is 596.4 g/mol . This compound is a member of cinnamamides .
Chemical Reactions Analysis
This compound has been shown to uncouple oxygen consumption from ATP production in mitochondria at very low, nanomolar-range doses independently of ERRα expression . Its effects are similar to proton ionophores such as FCCP, which disrupt mitochondrial transmembrane electrochemical gradients .
Scientific Research Applications
Xct790 has been studied in both in vivo and in vitro experiments. In vivo studies have focused on its potential therapeutic applications, while in vitro studies have been used to investigate its biochemical and physiological effects.
In Vivo
In vivo studies of Xct790 have focused on its potential therapeutic applications. These studies have demonstrated that this compound has anti-inflammatory, anti-fibrotic, and anti-cancer properties. This compound has also been shown to reduce the size of tumors in animal models of cancer.
In Vitro
In vitro studies of Xct790 have focused on its biochemical and physiological effects. These studies have demonstrated that this compound can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as modulate the activity of ion channels. This compound has also been found to have an effect on cell growth and differentiation.
Mechanism of Action
Target of Action
XCT790 is a potent and selective inverse agonist of the estrogen-related receptor alpha (ERRα) . ERRα is structurally similar to classical estrogen receptors (ERs), but is considered to be an orphan nuclear receptor . ERRα plays a significant role in regulating uterine endometrial cancer progression .
Mode of Action
This compound interacts with ERRα within its ligand-binding domain . It significantly inhibits ERRα-induced in vitro transcriptional activity, including that of the vascular endothelial growth factor (VEGF) gene, in a concentration-dependent manner . This compound suppresses colony formation and cell proliferation without cytotoxicity, and induces apoptosis .
Biochemical Pathways
This compound affects the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway, which plays a central role in cell growth and proliferation . This compound also uncouples oxygen consumption from ATP production in mitochondria at very low, nanomolar-range doses independently of ERRα expression .
Pharmacokinetics
Its effects have been observed both in vitro and in vivo, suggesting that it has bioavailability sufficient for these contexts .
Result of Action
This compound has been found to cause cell cycle arrest at the mitotic phase . It significantly inhibits in vivo tumor growth and angiogenesis, and induces apoptosis without a reduction in body weight, in xenograft models . This compound also suppresses the migration, invasion, and epithelial-to-mesenchymal transition (EMT) of cancer cells .
Action Environment
The environment in which this compound acts can influence its efficacy and stability. For instance, combination therapy of this compound with paclitaxel has been found to elicit a synergistic inhibitory effect . .
Biological Activity
Xct790 has been shown to possess a wide range of biological activities. In vivo studies have demonstrated that this compound has anti-inflammatory, anti-fibrotic, and anti-cancer properties. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as modulate the activity of ion channels.
Biochemical and Physiological Effects
This compound has been found to have an effect on biochemical and physiological processes in the body. In vivo studies have demonstrated that this compound has anti-inflammatory, anti-fibrotic, and anti-cancer properties. In vitro studies have demonstrated that this compound can inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as modulate the activity of ion channels.
Advantages and Limitations for Lab Experiments
Xct790 has several advantages for use in laboratory experiments. It is a small molecule, making it easy to synthesize and store. It also has a wide range of biological activities, making it useful for studying a variety of biological processes. However, this compound also has some limitations. It is not known how this compound interacts with other compounds in the body, making it difficult to predict its effects in vivo.
Future Directions
There are several potential future directions for Xct790 research. Further studies are needed to better understand the exact mechanism of action of this compound and its interaction with other compounds in the body. Additionally, further studies are needed to explore the potential therapeutic applications of this compound, such as its use as an anti-cancer agent or to treat other diseases. Other potential future applications of this compound include its use as a drug delivery system or as a tool for studying biological processes. Finally, further studies are needed to explore the potential side effects of this compound and to develop strategies for minimizing these effects.
Safety and Hazards
properties
IUPAC Name |
(E)-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyano-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13F9N4O3S/c1-38-17-7-11(6-13(9-33)18(37)34-20-36-35-19(40-20)23(30,31)32)2-5-16(17)39-10-12-3-4-14(21(24,25)26)8-15(12)22(27,28)29/h2-8H,10H2,1H3,(H,34,36,37)/b13-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFNFOOGGLSBBT-AWNIVKPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=NN=C(S2)C(F)(F)F)OCC3=C(C=C(C=C3)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13F9N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
796844-24-1, 725247-18-7 | |
Record name | XCT-790 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796844241 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | XCT790 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | XCT-790 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4CE428LGJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.